4-Aminomethyl-1-(3-methoxy-phenyl)-pyrrolidin-2-one
Overview
Description
4-Aminomethyl-1-(3-methoxy-phenyl)-pyrrolidin-2-one, also known as 4-AM-1-MPP, is a novel and promising compound that is used in a variety of scientific research applications. It is a synthetic compound with a unique structure that has been used in various studies to investigate the biochemical and physiological effects of various compounds.
Scientific Research Applications
4-Aminomethyl-1-(3-methoxy-phenyl)-pyrrolidin-2-one has been used in a variety of scientific research applications, including drug discovery, drug delivery, and drug metabolism studies. It has been used in studies to investigate the biochemical and physiological effects of various compounds, including drugs and hormones. It has also been used in studies to investigate the effects of various compounds on the nervous system. Additionally, this compound has been used in studies to investigate the effects of various compounds on the cardiovascular system.
Mechanism of Action
Target of Action
The primary targets of 4-Aminomethyl-1-(3-methoxy-phenyl)-pyrrolidin-2-one are currently unknown. This compound may have a broad spectrum of biological activities, as suggested by the diverse biological activities of indole derivatives .
Mode of Action
For example, Tranexamic acid, a synthetic derivative of the amino acid lysine, is known to block lysine-binding sites of plasmin and elastase-derived plasminogen fragments .
Biochemical Pathways
For instance, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
For example, Tranexamic acid is frequently used in surgeries with high risk of blood loss such as cardiac, liver, vascular and large orthopedic procedures .
Advantages and Limitations for Lab Experiments
4-Aminomethyl-1-(3-methoxy-phenyl)-pyrrolidin-2-one has several advantages for laboratory experiments. It is easy to synthesize and it is relatively stable in solution. Additionally, it is relatively non-toxic, making it safe to use in laboratory experiments. However, there are some limitations to using this compound in laboratory experiments. It is not soluble in water, making it difficult to use in certain types of experiments. Additionally, it is not as widely available as other compounds, making it more difficult to obtain.
Future Directions
The potential applications of 4-Aminomethyl-1-(3-methoxy-phenyl)-pyrrolidin-2-one are vast and varied. Future research could explore the potential of this compound as a therapeutic agent for the treatment of various diseases, such as cancer, cardiovascular disease, and neurological disorders. Additionally, further research could explore the potential of this compound as a drug delivery system, as well as its potential as an antioxidant and anti-inflammatory agent. Finally, further research could explore the potential of this compound as a tool to study the biochemical and physiological effects of various compounds.
properties
IUPAC Name |
4-(aminomethyl)-1-(3-methoxyphenyl)pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-11-4-2-3-10(6-11)14-8-9(7-13)5-12(14)15/h2-4,6,9H,5,7-8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXAEMBHHJCAHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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